D-threonate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H7O5- |
|---|---|
Molecular Weight |
135.1 g/mol |
IUPAC Name |
(2S,3R)-2,3,4-trihydroxybutanoate |
InChI |
InChI=1S/C4H8O5/c5-1-2(6)3(7)4(8)9/h2-3,5-7H,1H2,(H,8,9)/p-1/t2-,3+/m1/s1 |
InChI Key |
JPIJQSOTBSSVTP-GBXIJSLDSA-M |
SMILES |
C(C(C(C(=O)[O-])O)O)O |
Isomeric SMILES |
C([C@H]([C@@H](C(=O)[O-])O)O)O |
Canonical SMILES |
C(C(C(C(=O)[O-])O)O)O |
Origin of Product |
United States |
Synthetic and Biosynthetic Pathways of D Threonate
Chemical Synthesis Methodologies for D-Threonate and its Derivatives
Chemical synthesis provides controlled and often scalable methods for producing this compound for various research and application purposes. These methodologies utilize specific precursors and reaction conditions to achieve the desired molecular structure.
One established chemical route to produce threonate salts involves the oxidative cleavage of L-ascorbic acid (Vitamin C). A described method utilizes L-ascorbic acid as the raw material with hydrogen peroxide serving as a catalyst. google.com The reaction is conducted in the presence of a metal hydroxide (B78521), which acts as a salifying agent, to form the corresponding L-threonate salt. This process is typically carried out at temperatures between 0-40°C for a duration of 3 to 6 hours. google.com The use of a metal hydroxide salt-forming agent facilitates the reaction more readily than traditional methods, significantly reducing the reaction time from as long as 36 hours down to 3-6 hours. google.com
A synthetic metabolic pathway has been constructed in microorganisms to produce this compound and its derivatives from simple sugar aldehyde precursors. qucosa.de This biocatalytic approach involves a series of enzymatic reactions, starting with the fusion of two glycolaldehyde (B1209225) molecules by a D-threose aldolase (B8822740) to form D-threose. The resulting D-threose is then oxidized by a D-threose dehydrogenase to yield D-threono-1,4-lactone. qucosa.de This lactone can be converted to this compound either spontaneously through hydrolysis or via catalysis by a D-threono-1,4-lactonase. qucosa.de This multi-enzyme cascade demonstrates a viable route for converting simple C2 compounds into the C4 structure of this compound.
Table 1: Enzymatic Steps in the Synthesis of this compound from Glycolaldehyde
| Step | Substrate | Enzyme | Product |
| 1 | Glycolaldehyde (x2) | D-threose aldolase | D-threose |
| 2 | D-threose | D-threose dehydrogenase | D-threono-1,4-lactone |
| 3 | D-threono-1,4-lactone | D-threono-1,4-lactonase (or spontaneous hydrolysis) | This compound |
This table summarizes the enzymatic cascade for converting glycolaldehyde into this compound as described in research. qucosa.de
For research applications requiring significant quantities of this compound, scalable synthesis protocols are essential. The enzymatic pathway engineered in Escherichia coli represents a scalable bioproduction method. qucosa.de By expressing the required enzymes (D-threose aldolase and D-threose dehydrogenase) in the host organism, researchers achieved the production of this compound/lactone from glycolaldehyde, demonstrating the pathway's in vivo functionality. qucosa.de Adjusting expression systems, for instance by using different plasmids, was shown to improve the final product formation by approximately threefold, indicating that the process can be optimized for higher yields. qucosa.de Such bio-conversion platforms are attractive for scalable synthesis as they can utilize renewable feedstocks.
Natural Biosynthesis of this compound in Biological Contexts
In nature, the L-enantiomer of threonate (L-threonate) is a well-documented product of vitamin C catabolism, particularly in plants. This process is a key part of the irreversible degradation of ascorbate (B8700270).
The degradation of L-ascorbate in most plants proceeds through its oxidized form, dehydroascorbate (DHA), and results in the formation of oxalate (B1200264) and L-threonate. nih.govnih.gov This pathway involves the cleavage of the six-carbon ascorbate molecule between carbon atoms 2 and 3. nih.govoup.com This cleavage yields two fragments: a two-carbon oxalate molecule, derived from carbons 1 and 2 of ascorbate, and a four-carbon L-threonate molecule, which originates from carbons 3 through 6. nih.govnih.gov L-threonate accumulation has been observed in plants under conditions of stress, such as high-light exposure or in mutants with impaired ascorbate recycling, suggesting it is a direct consequence of accelerated ascorbate breakdown. biorxiv.org
The catabolism of ascorbate to L-threonate involves both non-enzymatic and enzymatic steps. nih.govnih.gov The pathway is initiated by the oxidation of L-ascorbate to dehydroascorbate (DHA). biorxiv.orgnih.gov In plants, research has identified a key intermediate, 4-O-oxalyl-L-threonate, which is formed from DHA. nih.gov The final step in the formation of free L-threonate is the enzymatic hydrolysis of this intermediate. nih.govnih.gov This reaction is catalyzed by a soluble esterase enzyme, which cleaves 4-O-oxalyl-L-threonate to release oxalate and L-threonate. nih.gov This enzymatic action is a crucial part of the pathway that operates in the plant cell wall, or apoplast. nih.govnih.gov
Table 2: Key Intermediates and Products in the Ascorbate Degradation Pathway
| Precursor | Key Intermediate | Enzymatic Action | Final Products |
| L-Ascorbic Acid | Dehydroascorbate (DHA) | Oxidation | - |
| Dehydroascorbate (DHA) | 4-O-oxalyl-L-threonate | (Unspecified) | - |
| 4-O-oxalyl-L-threonate | - | Esterase Hydrolysis | L-threonate + Oxalate |
This table outlines the primary steps and compounds involved in the natural degradation of L-ascorbic acid to L-threonate and oxalate in plants. nih.govnih.gov
This compound as a Microbial Metabolite and its Production Pathways
This compound is not commonly reported as a major product of natural microbial biosynthetic pathways. While the broader term "threonic acid" is noted as a microbial metabolite, this often refers to its stereoisomer, L-threonate. hmdb.cafoodb.ca L-threonate is a well-known degradation product of L-ascorbic acid (vitamin C) in various organisms, including bacteria. nih.govwikipedia.org Several bacterial species have been identified that can utilize L-threonate as a carbon source through specific catabolic pathways. nih.govbiorxiv.org
In contrast, dedicated anabolic pathways for the specific microbial production of this compound are not well-characterized in scientific literature. Its relevance in microbiology to date has been primarily established through its role as a key intermediate in engineered, non-natural metabolic pathways constructed for biotechnological purposes.
Synthetic Biology and Metabolic Engineering for this compound Production
The fields of synthetic biology and metabolic engineering have provided the tools to overcome the limitations of natural metabolic pathways, enabling the production of non-natural compounds or enhancing the yield of desired molecules. nih.gov These disciplines involve the rational design, construction, and optimization of metabolic pathways within host organisms, such as the bacterium Escherichia coli. By assembling enzymes from various species into a novel pathway, microbial cell factories can be engineered to convert abundant, simple substrates into valuable chemicals like this compound. wikipedia.org
Construction of De Novo Metabolic Pathways (e.g., from Glycolaldehyde)
A significant achievement in this compound synthesis has been the construction of a de novo, carbon-conserving metabolic pathway in E. coli. This synthetic route produces this compound as a key intermediate from the two-carbon compound glycolaldehyde. The pathway was designed as a linear sequence of enzymatic reactions that efficiently convert the substrate with minimal loss of carbon.
The engineered pathway proceeds through the following sequential steps:
Aldol Condensation: The pathway begins with the fusion of two glycolaldehyde molecules. This reaction is catalyzed by a D-threose aldolase to form a single molecule of the four-carbon sugar, D-threose.
Oxidation: The resulting D-threose is then oxidized by a D-threose dehydrogenase. This step yields D-threono-1,4-lactone.
Lactone Hydrolysis: Finally, the lactone ring is cleaved to form the target sugar acid, this compound. This hydrolysis can occur spontaneously, but the efficiency of the pathway is significantly improved by the introduction of a specific enzyme, D-threono-1,4-lactonase.
This multi-step enzymatic conversion successfully establishes a synthetic route for the biosynthesis of this compound from a simple C2-compound.
Enzyme Identification and Functional Engineering in Synthetic Routes
The successful implementation of the de novo pathway for this compound production relied on the careful selection and engineering of specific enzymes to catalyze each step. Researchers screened and characterized candidate enzymes to find those with the desired activity and stability for integration into the E. coli host.
Key enzymes in this synthetic route include:
| Enzyme | Function | Source Organism/Engineering Details |
| D-threose aldolase | Catalyzes the condensation of two glycolaldehyde molecules to form D-threose. | A modified version of the D-fructose-6-phosphate aldolase from E. coli (EcFsaA) was used. It contained two amino acid substitutions (L107Y and A129G) to enhance its activity towards glycolaldehyde. |
| D-threose dehydrogenase | Oxidizes D-threose to produce D-threono-1,4-lactone. | Candidate enzymes were screened for this specific activity on the cognate substrate. |
| D-threono-1,4-lactonase | Catalyzes the hydrolysis of D-threono-1,4-lactone to form this compound. | The introduction of this enzyme was found to be crucial as the spontaneous conversion of the lactone to threonate was too slow to allow for efficient production. |
This strategic identification and functional expression of specific enzymes were paramount to the successful in vivo operation of the synthetic pathway and the accumulation of this compound as an intermediate.
Metabolic Pathways and Enzymology of D Threonate Catabolism
D-Threonate Integration into Central Carbon Metabolism
This compound, a four-carbon sugar acid, is integrated into the central carbon metabolism through specific catabolic pathways. These pathways convert this compound into intermediates that can enter mainstream metabolic routes like glycolysis.
A key catabolic pathway for this compound involves its conversion to dihydroxyacetone phosphate (B84403) (DHAP) and carbon dioxide (CO2). pnas.orgnih.gov This pathway is facilitated by a pair of enzymes: a kinase from the DUF1537 protein family and a dehydrogenase from the PdxA family. pnas.orgnih.gov The process begins with the ATP-dependent phosphorylation of this compound by a this compound kinase (DtnK), which is a member of the DUF1537 family. pnas.orgacs.org This reaction yields this compound-4-phosphate. acs.org Subsequently, the PdxA2 enzyme, a 4-hydroxy-L-threonine 4-phosphate dehydrogenase, catalyzes the oxidative decarboxylation of this compound-4-phosphate to produce DHAP and CO2. pnas.orgacs.org DHAP can then directly enter the glycolytic pathway. nih.gov
In some bacteria, this catabolic route for this compound has been identified and characterized. pnas.orgenzyme-database.org The discovery of this pathway has provided insight into how organisms can utilize four-carbon sugar acids as a carbon source. pnas.orgacs.org
This compound is a known degradation product of L-ascorbate (Vitamin C) in plants. pnas.orgbiorxiv.org The catabolism of L-ascorbate can lead to the formation of L-threonate, which can be further metabolized. pnas.orgbiorxiv.org While the direct metabolic fate of this compound within the ascorbate (B8700270) and aldarate metabolism pathways is less detailed in some sources, the pathways for related four-carbon sugar acids are established. kegg.jpmetabolicatlas.orgmetabolicatlas.orggenome.jpkegg.jp For instance, in bacteria, L-threonate can be catabolized to DHAP. biorxiv.org The presence of enzymes that act on threonate and its derivatives within the context of ascorbate and aldarate metabolism suggests a potential intersection of these metabolic networks. metabolicatlas.orgmetabolicatlas.org
Characterization of this compound-Specific Enzymes
The enzymatic breakdown of this compound relies on a specific set of enzymes that have been identified and characterized through genomic and biochemical studies.
The Domain of Unknown Function 1537 (DUF1537) protein family has been identified as a novel group of ATP-dependent kinases that act on four-carbon sugar acids. pnas.orgnih.govresearchgate.netosti.gov This functional assignment was achieved through an integrated "genomic enzymology" strategy that combined high-throughput ligand screening, sequence similarity networks, and genome neighborhood networks. pnas.orgresearchgate.net Members of this family are crucial for the initial phosphorylation step in the catabolism of various four-carbon sugars, including this compound. pnas.orgresearchgate.net
This compound kinase (DtnK) is a key enzyme within the DUF1537 family responsible for phosphorylating this compound. pnas.orgresearchgate.net Biochemical studies have confirmed its activity and provided kinetic parameters. For one DUF1537 enzyme, the catalytic efficiency (kcat/KM) for this compound was determined to be 7.5 × 10^4 M⁻¹s⁻¹. acs.org The kinetic parameters for several PdxA2–DUF1537 proteins have been characterized, showing that while the kcat values are similar for this compound and D-erythronate, the KM values for these substrates are significantly lower (approximately 100-fold less) than for 4-hydroxy-L-threonine (4-HT), indicating a higher affinity for the four-carbon sugar acids. pnas.org
Table 1: Kinetic Parameters of a DUF1537 Family Kinase for this compound
| Parameter | Value |
|---|
Data sourced from Zhang et al. (12) as cited in a related study. acs.org
While this compound kinases exhibit a preference for this compound, some members of the DUF1537 family show promiscuous activity, meaning they can phosphorylate other substrates as well. acs.org For example, the DUF1537 enzyme STM0162 from Salmonella enterica can phosphorylate both this compound and D-erythronate more efficiently than 4-hydroxy-L-threonine (4HT). acs.org This suggests that the primary physiological role of these enzymes is likely the catabolism of four-carbon sugar acids. pnas.orgacs.org The ability of these kinases to act on multiple related substrates highlights the adaptability of microbial metabolic pathways.
The broader family of serine/threonine kinases, to which these sugar kinases are related, are known to select their substrates based on the amino acid sequences surrounding the phosphorylation site. wikipedia.orgharvard.edunih.gov This principle of substrate recognition likely extends to the threonate kinases, with the specific residues in the enzyme's active site determining its preference for this compound and other similar four-carbon sugar acids. wikipedia.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Dihydroxyacetone Phosphate (DHAP) |
| Carbon Dioxide |
| ATP |
| This compound-4-phosphate |
| 4-hydroxy-L-threonine (4-HT) |
| L-ascorbate |
| L-threonate |
| D-erythronate |
| D-erythronate-4-phosphate |
| Glycolaldehyde (B1209225) |
| Glycine |
| Pyridoxal-5-phosphate (PLP) |
| D-ribose 5-phosphate |
| Glutamine |
| Glyceraldehyde 3-phosphate |
| Pyridoxine |
| Flavin mononucleotide (FMN) |
| D-altronate |
| 2-keto-4-hydroxybutyrate (OHB) |
| D-arabinonate |
| D-sorbitol |
| L-gulose |
| D-gluconate |
| D-galactonate |
| D-galactoheptonate |
| D,L-arabonate |
| D-glucuronate |
| D,L-gulonate |
| D,L-tartarate |
| D-glucarate |
| D,L-isovalerate |
| D-ribonate |
| D-galactarate |
| D-xylonate |
| D-galacturonate |
| D-glucitol |
| D-mannonate |
| D,L-glycerate |
| 2-deoxygluconate |
| 3-deoxygluconate |
| D-allonate |
| D-talonate |
| 3-oxo-tetronate |
| 2,3-diketo-L-gulonate |
| D-glucurono-6,3-lactone |
| L-erythrulose |
| L-gulono-1,4-lactone |
| L-lyxonate |
| L-xylonate |
| Monodehydroascorbate |
| Oxalate (B1200264) |
| 3-Dehydro-L-threonate |
| 3-Dehydro-D-erythronate |
| L-xylo-Hexulonolactone |
| L-Xylulose 5-phosphate |
| 2-Dehydro-3-deoxy-D-xylonate |
| 2-Dehydro-3-deoxy-D-glucarate |
| 1-Phospho-alpha-D-galacturonate |
| D-threose |
| D-threono-1,4-lactone |
| 2,4-dihydroxybutyrate |
| Ethylene (B1197577) glycol |
| Methanol |
| 2-oxo-4-hydroxybutarate |
| Homoserine |
| Threonine |
| NAD+ |
| NADH |
| NADPH |
| NADP+ |
Role of Aldolases and Dehydrogenases in Threonate Degradation
The breakdown of threonate in various organisms involves the concerted action of aldolases and dehydrogenases, which play crucial roles in channeling the molecule into central metabolic pathways. These enzymes facilitate key cleavage and oxidation steps, respectively.
In one characterized pathway for this compound catabolism, the initial step involves phosphorylation by a kinase, this compound kinase (PaDtnK), to form 4-phosphate-D-threonate. virginia.edu This intermediate is then acted upon by a dehydrogenase, specifically 4-hydroxythreonine-4-phosphate dehydrogenase (PdxA2), which catalyzes an oxidative decarboxylation to yield dihydroxyacetone phosphate (DHAP) and carbon dioxide. virginia.edu
A different pathway for L-threonate degradation also highlights the importance of these enzyme families. This pathway involves an L-threonate dehydrogenase that isomerizes L-threonate. virginia.edu Following further enzymatic steps, a class II aldolase (B8822740), 3-oxo-tetronate 4-phosphate decarboxylase, is utilized to ultimately produce DHAP and CO2. virginia.edu The involvement of class II fructose-bisphosphate aldolase family members (F_bP_aldolase, PF01116) and a dehydrogenase family (PF03446-PF14833) has been experimentally verified in the degradation of L-threonate in several bacterial species, including Arthrobacter sp. ZBG10 and Clostridium scindens ATCC 35704. nih.gov
Furthermore, a synthetic pathway designed for the conversion of ethylene glycol to 2,4-dihydroxybutyric acid (DHB) incorporates a D-threose dehydrogenase. researchgate.net This demonstrates the catalytic capacity of dehydrogenases to act on threonate-related structures.
The following table summarizes the key aldolases and dehydrogenases involved in threonate degradation pathways:
| Enzyme Family | Specific Enzyme/Protein Family | Substrate | Pathway | Organism/Context |
| Dehydrogenase | 4-hydroxythreonine-4-phosphate dehydrogenase (PdxA2) | 4-phosphate-D-threonate | This compound Catabolism | Pectobacterium atrosepticum |
| Dehydrogenase | L-threonate dehydrogenase | L-threonate | L-Threonate Catabolism | Rhizobium etli (homolog) |
| Dehydrogenase | PF03446-PF14833 family | L-threonate intermediate | L-Threonate Catabolism | Arthrobacter sp., Clostridium scindens |
| Aldolase | Class II Aldolase (3-oxo-tetronate 4-phosphate decarboxylase) | 3-oxo-tetronate 4-phosphate | L-Threonate Catabolism | Rhizobium etli (homolog) |
| Aldolase | Class-II fructose-bisphosphate aldolase (F_bP_aldolase, PF01116) | L-threonate intermediate | L-Threonate Catabolism | Arthrobacter sp., Clostridium scindens |
Mechanisms of this compound Dehydratase Activity
This compound dehydratase is a key enzyme in certain metabolic routes, catalyzing the dehydration of this compound to form an unsaturated intermediate. This reaction is analogous to the activity of other hydro-lyases, which cleave carbon-oxygen bonds. While the specific mechanism for this compound dehydratase is not as extensively detailed in the provided results as for other dehydratases, general principles can be inferred from related enzymes.
Dihydroxy-acid dehydratase (DHAD), for instance, which acts on substrates like L-threonate, proceeds via the formation of an enol intermediate. koreascience.kr This involves the elimination of a hydroxyl group. koreascience.kr Similarly, 6-phosphogluconate dehydratase, which shares biochemical properties with DHAD, catalyzes a dehydration reaction. koreascience.kr Enzymes like threonine ammonia-lyase (also known as threonine dehydratase) utilize a pyridoxal-5'-phosphate (PLP) cofactor to facilitate a dehydration reaction through the formation of Schiff base intermediates. wikipedia.org
In a synthetic pathway for 2,4-dihydroxybutyric acid (DHB) production, this compound dehydratase is a crucial component. researchgate.net Its function is to convert this compound into 2-oxo-4-hydroxybutyrate. The activity of candidate this compound dehydratase enzymes can be assessed using the semicarbazide (B1199961) assay, which detects the resulting 2-keto acids. researchgate.net
The reaction catalyzed by D-gluconate dehydratase in Sulfolobus solfataricus involves the conversion of D-gluconate to 2-keto-3-deoxy-D-gluconate. portlandpress.com This enzyme, like many dehydratases, is sensitive to inhibition by EDTA, suggesting a requirement for divalent metal ions for its activity. portlandpress.com
L-Threonate 3-Dehydrogenase (EC 1.1.1.129) Activity and Regulation
L-threonate 3-dehydrogenase (EC 1.1.1.129) is an oxidoreductase that plays a role in ascorbate and aldarate metabolism. wikipedia.orgqmul.ac.uk It catalyzes the chemical reaction:
L-threonate + NAD⁺ ⇌ 3-dehydro-L-threonate + NADH + H⁺ wikipedia.org
This enzyme specifically acts on the CH-OH group of L-threonate with NAD⁺ as the acceptor. wikipedia.org Its systematic name is L-threonate:NAD⁺ 3-oxidoreductase, and it is also commonly referred to as threonate dehydrogenase or L-threonic acid dehydrogenase. wikipedia.orgqmul.ac.uk
The enzyme has been purified and its properties studied, revealing its role in the metabolic network. wikipedia.org While detailed regulatory mechanisms for L-threonate 3-dehydrogenase itself are not extensively covered in the search results, the regulation of enzymes in related pathways, such as threonine ammonia-lyase, can be complex. Threonine ammonia-lyase is subject to allosteric control, being inhibited by isoleucine (an end-product) and activated by valine (a product of a parallel pathway). wikipedia.org This type of feedback regulation is common for metabolic enzymes to maintain homeostasis.
Computational and Genomic Approaches for Pathway Elucidation
Application of Sequence Similarity Networks (SSN) in Enzyme Discovery
Sequence Similarity Networks (SSNs) have emerged as a powerful computational tool for the discovery and functional assignment of enzymes, including those involved in this compound metabolism. umontreal.capnas.org SSNs visualize the relationships between protein sequences, grouping them into clusters based on their similarity. illinois.edu This approach allows for the large-scale analysis of sequence-function relationships within protein families. nih.gov
The Enzyme Function Initiative-Enzyme Similarity Tool (EFI-EST) is a web-based tool used to generate SSNs for large protein families. nih.govacs.org By analyzing these networks, researchers can segregate protein families into isofunctional clusters. umontreal.ca This is particularly useful for large and functionally diverse superfamilies where traditional methods like phylogenetic trees can be difficult to interpret. nih.gov
In the context of threonate metabolism, SSNs were instrumental in assigning a novel kinase function to the Domain of Unknown Function 1537 (DUF1537) protein family. pnas.orgosti.gov By combining SSN analysis with other genomic data, it was established that members of this family function as ATP-dependent four-carbon sugar kinases, including this compound kinase. osti.govresearchgate.net This "genomic enzymology" strategy, which integrates SSNs with experimental data, facilitates the identification of enzymes with novel activities. umontreal.capnas.org
| Tool/Method | Purpose | Application in Threonate Research |
| Sequence Similarity Networks (SSN) | Visualize sequence-function relationships in protein families and segregate them into isofunctional clusters. umontreal.canih.gov | Used to identify and functionally annotate enzymes in D- and L-threonate catabolic pathways, including the discovery of this compound kinase from the DUF1537 family. pnas.orgosti.gov |
| EFI-EST (Enzyme Similarity Tool) | Web tool for generating SSNs from protein sequence data. nih.govacs.org | Employed to create the SSNs that led to the functional characterization of enzymes in threonate degradation. chemrxiv.org |
Utilisation of Genome Neighborhood Networks (GNN) for Functional Gene Cluster Identification
Genome Neighborhood Networks (GNNs) are another critical computational tool used to elucidate metabolic pathways by analyzing the genomic context of genes. umontreal.ca In bacteria and archaea, genes encoding enzymes in a specific metabolic pathway are often co-located in gene clusters or operons. nih.gov The Enzyme Function Initiative-Genome Neighborhood Tool (EFI-GNT) allows researchers to explore these genome neighborhoods for the sequences within SSN clusters. acs.orgillinois.edu
GNNs provide a statistical analysis of the co-occurrence of genes from different protein families within these neighborhoods. acs.org This helps to identify functionally linked genes, such as the enzymes, transporters, and regulators that constitute a metabolic pathway. nih.gov
The synergistic use of SSNs and GNNs has been a cornerstone in discovering and characterizing novel catabolic pathways for this compound and L-threonate. pnas.orgosti.gov By identifying conserved genome neighborhoods that encode a member of the DUF1537 family alongside a member of the PdxA oxidative decarboxylase family, researchers correctly postulated that this pair participates in a this compound catabolic pathway. osti.gov Similarly, the co-localization of DUF1537 genes with genes for class II aldolases pointed to their involvement in L-threonate and D-erythronate degradation. nih.govosti.gov This integrated approach allows for the large-scale prediction of enzymatic activities and metabolic pathways directly from genomic data. umontreal.ca
| Tool/Method | Purpose | Application in Threonate Research |
| Genome Neighborhood Networks (GNN) | Analyze the genomic context of genes to identify functionally linked gene clusters. umontreal.canih.gov | Identified the co-localization of genes for this compound kinase (DUF1537) with dehydrogenases (PdxA family) and aldolases, revealing the components of the D- and L-threonate catabolic pathways. nih.govosti.gov |
| EFI-GNT (Genome Neighborhood Tool) | Web tool to generate GNNs and visualize genome neighborhood diagrams from SSN clusters. acs.orgillinois.edu | Used to analyze the genome context of SSN clusters, confirming the functional linkage of genes in the newly discovered threonate pathways. chemrxiv.org |
High-Throughput Ligand Screening for Enzyme-Substrate Interactions
High-throughput screening (HTS) methods are essential for rapidly identifying the substrates of uncharacterized enzymes and transporters, providing crucial starting points for pathway elucidation. researchgate.net One effective HTS method is the fluorescence thermal shift (FTS) assay, also known as differential scanning fluorometry. nih.gov This technique measures the change in a protein's melting temperature upon binding to a ligand. An increase in the melting temperature indicates a stabilizing interaction, suggesting the compound is a ligand for the protein. nih.gov
This approach has been successfully applied to identify ligands for solute binding proteins (SBPs) associated with bacterial transport systems. pnas.org The identification of SBPs that bind to four-carbon sugar acids, including erythronate (a stereoisomer of threonate), was a key first step in unraveling the catabolic pathways for these molecules. pnas.org Once the initial substrate for a transport system is known, the associated metabolic pathway can be predicted and investigated using computational tools like SSNs and GNNs. umontreal.capnas.org
This strategy of combining HTS of SBP ligand specificity with genomic analysis proved highly effective in assigning function to the DUF1537 protein family. pnas.orgresearchgate.net The discovery that these proteins are kinases was guided by the knowledge of the substrates transported into the cell, which were identified through HTS. pnas.orgosti.gov
| Screening Method | Principle | Application in Threonate Research Context |
| High-Throughput Ligand Screening | Rapidly testing large libraries of compounds to identify those that interact with a target protein. researchgate.net | Used to identify the initial substrates (four-carbon sugar acids) for transport systems, which then guided the search for the subsequent metabolic enzymes. pnas.orgresearchgate.net |
| Fluorescence Thermal Shift (FTS) Assay | Detects ligand binding by measuring the shift in a protein's thermal denaturation temperature. nih.gov | A primary method for high-throughput screening of solute binding proteins to identify their specific ligands, which was a critical step in discovering the function of the threonate catabolic pathway enzymes. pnas.orgnih.gov |
Cellular and Molecular Mechanisms Investigated in in Vitro and Animal Models
D-Threonate's Influence on Intracellular Ion Dynamics
This compound has been shown to play a crucial role in modulating the internal environment of neurons, particularly concerning essential ions like magnesium. This influence is intrinsically linked to its method of transport across the cell membrane.
In vitro studies using cultured hippocampal neurons have demonstrated that treatment with threonate directly leads to an increase in the intracellular concentration of magnesium ions (Mg²⁺). researchgate.netnih.govresearchgate.net This effect is significant as intracellular Mg²⁺ is a critical signaling molecule that governs key neuronal functions. nih.gov The ability of threonate to elevate intraneuronal Mg²⁺ appears to be a primary mechanism for its subsequent effects on neuronal physiology. researchgate.net Research comparing threonate to other common magnesium anions found these effects to be unique to threonate. researchgate.netnih.gov Studies indicate that threonate likely increases the net influx of Mg²⁺ into the neuron, thereby raising the intracellular concentration. researchgate.net This elevation of neuronal intracellular magnesium has been identified as a critical factor in controlling synapse density and plasticity. researchgate.net
Table 1: Effect of this compound on Intracellular Magnesium
| Experimental Model | Treatment | Primary Finding | Reference |
| Cultured Rat Hippocampal Neurons | This compound | Direct increase in intracellular Mg²⁺ concentration. | researchgate.netnih.govresearchgate.net |
| Cultured Rat Hippocampal Neurons | This compound vs. other Mg²⁺ anions | Threonate's effect on raising intracellular Mg²⁺ was unique. | nih.gov |
The transport of threonate into neuronal cells is not facilitated by a dedicated threonate transporter. Instead, research has shown that its effects are mediated through glucose transporters (GLUTs). researchgate.netnih.govresearchgate.nettherascience.com This mechanism was investigated because threonate is a metabolite of vitamin C (ascorbic acid), and its precursor, dehydroascorbic acid (DHA), is known to be transported by GLUTs. researchgate.netgoogle.com To confirm this pathway, inhibitors of GLUTs, such as cytochalasin B, were used. These inhibitors were found to block the threonate-mediated increase in intracellular magnesium, confirming that GLUTs are essential for its transport. google.com It is speculated that GLUTs facilitate the transport of threonate into the neuron, possibly co-transporting Mg²⁺ in the process. therascience.comcore.ac.uk Several GLUTs are expressed in the brain, though the specific transporters involved in threonate transport have not been fully identified. core.ac.uk
Impact on Neuronal Physiology and Synaptic Plasticity
By influencing intracellular magnesium levels, this compound triggers a cascade of events that positively impact the structure and function of synapses, the communication hubs between neurons.
A key finding is that elevating threonate in neuronal cultures upregulates the expression of the NR2B subunit of the N-Methyl-D-Aspartate receptor (NMDAR). researchgate.netnih.govresearchgate.net The NMDAR is a glutamate (B1630785) receptor critical for synaptic plasticity, learning, and memory. metagenicsinstitute.com The NR2B subunit, in particular, is associated with enhanced synaptic plasticity and memory function. metagenicsinstitute.com Western blot analyses have confirmed a significant increase in NR2B-containing NMDAR protein in hippocampal neurons following threonate treatment. core.ac.uk This upregulation of NR2B is thought to enhance memory by increasing the efficiency of synapses, a process known as long-term potentiation. metagenicsinstitute.com
Table 2: this compound's Effect on NMDAR Subunit Expression
| Cell Type | Treatment | Finding | Implication | Reference |
| Cultured Hippocampal Neurons | This compound | Upregulated expression of NR2B-containing NMDARs. | Enhanced synaptic plasticity and memory function. | researchgate.netnih.govcore.ac.ukmetagenicsinstitute.com |
Treatment with this compound has been shown to increase the density of functional synapses in cultured neurons. researchgate.netnih.gov This effect has been observed in both rat hippocampal neurons and human neural stem cell-derived neurons. nih.govresearchgate.net Functional synapse density refers to the number of synapses that are actively releasing neurotransmitters. researchgate.net This increase was measured using techniques like FM dye staining, which visualizes vesicle turnover at presynaptic terminals. core.ac.uk The increase in functional terminals was accompanied by an increased expression of key pre- and post-synaptic proteins, such as Synapsin and PSD-95, which are crucial for synaptic structure and function. core.ac.uk An increase in the density of functional synapses is a fundamental parameter for improving the efficacy of synaptic transmission. researchgate.net
Mitochondria are the powerhouses of the cell, and their proper function is essential for the high energy demands of neurons. Studies have revealed that this compound treatment boosts mitochondrial bioenergetics in neuronal models. researchgate.netnih.gov Specifically, it enhances the mitochondrial membrane potential (ΔΨm). nih.govresearchgate.net A higher mitochondrial membrane potential is indicative of healthy, well-functioning mitochondria capable of efficient energy production. This enhancement of mitochondrial function suggests that threonate helps to meet the substantial energetic demands required for processes like neurogenesis and synaptic plasticity. rvc.ac.ukmdpi.com
Interactions with Dendritic Spine Morphology and Density
The structural plasticity of dendritic spines, which are crucial for synaptic transmission and cognitive function, is a significant area of neurological research. Studies have shown that the administration of magnesium L-threonate (MgT), a compound containing this compound, can positively influence dendritic spine density. In rat models, dietary intake of MgT has been found to increase dendritic spine density. This is a critical finding, as a loss of synaptic density is associated with cognitive decline and brain shrinkage.
Research conducted by neuroscientists from Neurocentria and Tsinghua University has provided insights into how magnesium levels can affect synaptic connections. Their in vitro study highlighted that magnesium L-threonate increases the quantity and density of weaker, more adaptable synaptic connections, which are crucial for new learning. Specifically, in cultured hippocampal neurons, threonate treatment was found to increase functional synapse density. Further studies in animal models of Alzheimer's disease have shown that MgT prevented the loss of synapses. In rats exposed to lead, which is known to decrease spine density, treatment with MgT rescued this deficit. Moreover, MgT-treated rats exhibited a higher density of synaptophysin-/synaptobrevin-positive puncta in the dentate gyrus and CA1 subregions of the hippocampus, which correlated with memory improvements.
Table 1: Effects of this compound (as MgT) on Dendritic Spine Density
| Model System | Key Findings | Reference |
|---|---|---|
| Rats (Lead-exposed) | Rescued impaired spatial memory and increased dendritic spine density. | |
| Cultured Hippocampal Neurons | Increased functional synapse density. | |
| Alzheimer's Disease Mouse Model | Prevented the loss of synapses. | |
| Rats | Increased density of synaptophysin-/synaptobrevin-positive puncta in the hippocampus. | |
| In Vitro (Neurocentria/Tsinghua) | Increased quantity and density of weaker, more adaptive synaptic connections. |
Neurobiological Processes and Signaling Cascades
Attenuation of Adult Hippocampal Neurogenesis Impairment in Animal Models
Adult hippocampal neurogenesis, the process of generating new neurons in the hippocampus, is vital for learning and memory and is often impaired in neurodegenerative diseases like Alzheimer's. Research has demonstrated that elevating magnesium levels through the administration of magnesium-L-threonate (MgT) can ameliorate impairments in adult hippocampal neurogenesis in animal models of Alzheimer's disease. Studies show that impaired adult hippocampal neurogenesis is a key pathological mechanism contributing to memory deficits in Alzheimer's disease (AD). In mouse models of AD, MgT treatment was found to improve cognitive decline by mitigating this impairment in hippocampal neurogenesis. Flow cytometry analysis in these studies revealed that the number of newborn neurons, labeled with BrdU/doublecortin, progressively increased following MgT administration.
Activation of ERK/CREB Signaling Pathways in Cellular and Animal Models
The neurogenic effects of magnesium-L-threonate appear to be mediated through specific signaling pathways. Research has pointed to the activation of the extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) signaling pathways as a key mechanism. In studies with Alzheimer's disease model mice, the administration of MgT led to increased ratios of p-ERK/ERK and p-CREB/CREB. This suggests an activation of these pathways. The positive effects of MgT on neurogenesis were significantly reversed when an ERK inhibitor was also administered, further confirming the role of the ERK/CREB pathway. In vitro studies on primary cultured adult mouse neural progenitor cells have also shown that magnesium elevation promotes neuronal differentiation through the activation of ERK/CREB.
Investigation of Oxidative Stress Response in Cellular Models
Oxidative stress is a key factor in neuronal damage and the pathology of neurodegenerative disorders. Magnesium-L-threonate (MgT) has demonstrated neuroprotective effects against oxidative stress in cellular models. In studies using HT22 cells, a cell line used in neurological research, MgT was shown to protect against oxidative stress damage induced by amyloid-β. Specifically, MgT treatment increased cell viability and reduced the formation of reactive oxygen species (ROS). It also suppressed hippocampal neuronal apoptosis, which is often triggered by oxidative stress. These findings indicate a promising therapeutic potential for MgT in conditions associated with oxidative stress.
Table 2: Neuroprotective Effects of this compound (as MgT) in Cellular Models of Oxidative Stress
| Cellular Model | Inducer of Oxidative Stress | Key Findings | Reference |
|---|---|---|---|
| HT22 Cells | Amyloid-β | Increased cell viability, decreased reactive oxygen species (ROS) formation, and suppressed apoptosis. | |
| HT22 Cells | Amyloid-β | Regulated apoptotic-related proteins and upregulated the PI3K/Akt pathway. |
Modulation of Inflammatory Cytokines (e.g., TNF-α) in Animal Models
Neuroinflammation is a critical component of many neurological diseases. Studies have shown that magnesium-L-threonate (MgT) can modulate inflammatory responses by reducing pro-inflammatory cytokines. In animal models of Alzheimer's disease, MgT treatment led to significantly lower levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and Interleukin-1β. In APP/PS1 transgenic mice, a model for Alzheimer's, MgT administration was found to decrease the expression of TNF-α in glial cells by restoring magnesium levels. Furthermore, in a rat model of radicular pain, oral application of L-TAMS (a form of MgT) inhibited the expression of pro-inflammatory cytokines including TNF-α, IL-6, and IL-1β.
Exploration of this compound's Role in the Microbiota-Gut-Brain Axis in Animal Studies
The microbiota-gut-brain axis is a bidirectional communication network that is increasingly recognized for its importance in health and disease. There is emerging evidence that the neuroprotective effects of magnesium-L-threonate (MgT) may be mediated, in part, through this axis. In Alzheimer's disease model mice, MgT treatment was found to modulate the gut microbiota. Specifically, it decreased the abundance of Allobaculum and increased the abundance of Bifidobacterium and Turicibacter. These changes in the gut microbiome were associated with improved intestinal inflammatory responses and the repair of intestinal barrier dysfunction. It is suggested that MgT regulates the release of gut inflammatory factors by influencing the abundance of certain intestinal bacteria, which in turn affects neurodegenerative-related pathways in the brain.
Analytical and Research Methodologies for D Threonate Studies
Chromatographic Techniques for D-Threonate Separation and Quantification
Chromatography is a cornerstone of this compound analysis, enabling its separation from structurally similar compounds, including its stereoisomers. The choice of technique depends on the sample matrix, the required sensitivity, and the specific research question.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalytical Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a highly sensitive and specific method for quantifying threonate in biological samples such as plasma and urine. researchgate.netresearchgate.netnih.gov This technique combines the separation power of liquid chromatography with the precise mass detection of mass spectrometry.
In a typical bioanalytical workflow, samples undergo preparation steps like protein precipitation to remove larger molecules. researchgate.netnih.gov To enhance chromatographic separation and detection, derivatization, such as acetylation, may be employed. researchgate.netnih.gov This chemical modification can improve the analyte's properties for reversed-phase chromatography, a common separation mode. One established method successfully achieved baseline separation of derivatized L-threonate from its stereoisomer, D-erythronate, which is crucial for accurate quantification. researchgate.netnih.gov
Detection is commonly performed using a triple-quadrupole tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. researchgate.netnih.gov Quantification is achieved through multiple reaction monitoring (MRM), which offers high specificity by monitoring a particular fragmentation of the parent ion. For instance, L-threonate has been quantified by monitoring the ion transition of m/z 134.5 to m/z 74.7. researchgate.netnih.gov
The validation of these methods demonstrates their reliability. Key performance parameters for the analysis of the stereoisomer L-threonate are summarized below, which are indicative of the performance expected for this compound analysis.
| Parameter | Plasma | Urine | Reference |
|---|---|---|---|
| Calibration Range | 0.25-50 µg/mL | 2.5-500 µg/mL | nih.gov |
| Lower Limit of Quantitation (LLOQ) | 0.25 µg/mL | 2.5 µg/mL | nih.gov |
| Intra-run CV (%) | <3.6% | Not Reported | nih.gov |
| Inter-run CV (%) | 3.2% | Not Reported | nih.gov |
| Accuracy | 85-115% | 85-115% | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC/MS) in Metabolomic Profiling
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for metabolomics, capable of identifying and quantifying a wide array of small molecules, including organic and hydroxyl acids like this compound. nih.govnih.gov For compounds that are not naturally volatile, a chemical derivatization step is necessary to make them suitable for GC analysis. nih.govmdpi.com This typically involves processes like methoximation followed by silylation to convert hydroxyl and amine groups into more volatile trimethylsilated (TMS) forms. mdpi.com
In a typical GC-MS workflow, the derivatized sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. mdpi.com The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for both identification and quantification. springernature.com This technique is well-suited for untargeted metabolic profiling, where the goal is to obtain a broad snapshot of the metabolome, as well as for targeted analysis to quantify specific compounds like this compound. nih.govresearchgate.net The resulting mass spectra can be compared against established libraries for compound identification. nih.gov
High-Performance Liquid Chromatography (HPLC) for Compound Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of components in a mixture. sielc.com While often coupled with mass spectrometry for bioanalysis of threonate, HPLC with other detectors, such as UV detectors, can also be employed. researchgate.netfood.gov.uk The separation is based on the differential partitioning of the analyte between a mobile phase (a liquid solvent) and a stationary phase (a packed column). sielc.com
For a compound like this compound, a mixed-mode stationary phase column can be utilized. sielc.com The analysis can be performed using an isocratic method, where the composition of the mobile phase remains constant throughout the run. sielc.com A typical mobile phase might consist of water, acetonitrile, and an acid like phosphoric acid to act as a buffer. sielc.com Detection via UV is possible, for example at a wavelength of 200 nm. sielc.com HPLC methods are integral in quality control for preparations containing threonate salts and for analyzing related compounds like ascorbic acid. food.gov.uktga.gov.autga.gov.au
Capillary Electrophoresis for this compound Resolution
Capillary electrophoresis (CE) offers an alternative approach for the analysis of ions like threonate. nih.gov This technique separates ions based on their electrophoretic mobility in an electric field applied across a narrow capillary filled with a buffer. nvkc.nl CE is known for its high separation efficiency, short analysis times, and minimal sample consumption. nvkc.nl
A validated CE method with indirect UV detection has been developed for the determination of L-threonate in pharmaceutical preparations. nih.gov In this method, a chromophoric compound is added to the background electrolyte to create a high-absorbance background. When the non-absorbing analyte, threonate, passes the detector, it causes a decrease in absorbance, which is detected as a negative peak.
Key parameters of a reported CE method for L-threonate are detailed in the table below.
| Parameter | Value | Reference |
|---|---|---|
| Running Buffer Component | 2,6-naphthalenedicarboxylic acid (NDC) | nih.gov |
| Electroosmotic Flow Modifier | Tetradecyltrimethylammonium bromide (TTAB) | nih.gov |
| Detection Wavelength | 240 nm | nih.gov |
| Linear Calibration Range | 50-500 µg/mL | nih.gov |
| Limit of Detection (LOD) | 6 µg/mL | nih.gov |
| Limit of Quantitation (LOQ) | 20 µg/mL | nih.gov |
Spectroscopic and Spectrometric Characterization of this compound
While chromatography is used for separation and quantification, spectroscopic techniques are essential for the definitive structural elucidation of molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules, including the stereochemistry of compounds like this compound. slideshare.netnih.gov The technique is based on the principle that atomic nuclei with a property called spin will absorb and re-emit electromagnetic radiation when placed in a magnetic field. slideshare.net The resulting spectrum provides a wealth of information about the molecule's carbon-hydrogen framework. slideshare.net
Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are used. ¹H NMR provides information on the number of different types of protons, their electronic environments (chemical shift), and their proximity to other protons (spin-spin coupling). youtube.com ¹³C NMR provides information about the carbon skeleton of the molecule. youtube.com For this compound, which is a stereoisomer of L-threonate, NMR is critical for confirming the relative and absolute configuration of the chiral centers.
The table below presents typical chemical shift values observed for the related compound L-threonic acid, which would be very similar to those for this compound.
| Nucleus | Chemical Shift (ppm) in H₂O/D₂O | Reference |
|---|---|---|
| ¹H | 3.62, 3.69, 3.98, 4.06 | nih.gov |
| ¹³C | 63.5 (C4'), 73.1 (C2'), 73.4 (C3'), 179.5 (C1') | ucl.ac.uk |
Fourier Transform Infrared (FT-IR) Spectroscopy in Compound Characterization
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which serves as a unique molecular "fingerprint." In the context of threonate studies, FT-IR is instrumental in characterizing the compound and its metallic salts.
Research on L-threonic acid, the enantiomer of this compound, and its metal complexes provides a clear example of FT-IR's application. In one study, FT-IR was used to compare the spectra of pure L-threonic acid with its calcium, magnesium, manganese, cobalt, nickel, and zinc salts. nih.govresearchgate.net The spectra of the metal complexes were similar to each other but distinctly different from that of the free acid. nih.govresearchgate.net Key observations indicated that the metal ions (M2+) coordinate to the oxygen atom of the carboxyl group. This was evidenced by the dissociation of the carboxyl group's proton. nih.govresearchgate.net Conversely, the protons of the hydroxyl groups were not involved in the coordination. nih.govresearchgate.net For certain salts like calcium L-threonate and zinc L-threonate, the absence of characteristic absorption peaks for water confirmed that no water molecules were involved in the complexes. nih.govresearchgate.net
Table 1: Key FT-IR Spectral Features in Threonate Analysis
| Spectral Region (cm⁻¹) | Vibrational Mode | Interpretation in Threonate Studies |
|---|---|---|
| 3500-3200 | O-H stretching | Indicates the presence of hydroxyl (-OH) groups and water molecules. |
| 3000-2800 | C-H stretching | Corresponds to the aliphatic C-H bonds in the threonate backbone. |
| 1760-1690 | C=O stretching | Characteristic of the carboxylic acid group in free threonic acid. |
| 1650-1550 | C=O stretching (asymmetric) | Indicates the formation of a carboxylate salt (coordination of a metal ion). |
| 1440-1395 | C=O stretching (symmetric) | Further confirms the presence of the carboxylate group. |
This interactive table summarizes the typical infrared absorption frequencies for the functional groups found in this compound and its derivatives, aiding in the structural elucidation of newly synthesized compounds.
Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) for Elemental Analysis
Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) is a highly sensitive analytical technique used for determining the elemental composition of a sample, particularly for trace metals. The sample is introduced into a high-temperature argon plasma, which excites the atoms of the elements present. researchgate.net As these atoms relax to their ground state, they emit light at characteristic wavelengths, and the intensity of this emission is proportional to the concentration of the element in the sample.
In the study of this compound, ICP-OES is essential for the quantitative analysis of metallic elements in its salt forms, such as calcium this compound or magnesium this compound. After synthesizing these compounds, ICP-OES can be used to confirm the precise elemental composition and stoichiometry. nih.gov This is crucial for quality control and for ensuring the purity of the compound before its use in further chemical or biological research. unine.ch The technique is valued for its speed, high throughput, and the ability to perform simultaneous multi-element analysis. researchgate.netarizona.edu
Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS) in Synthetic Chemistry
Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS) is a cornerstone technique in modern synthetic chemistry for the accurate mass determination and structural characterization of newly synthesized compounds. nih.gov ESI is a soft ionization method that transfers ions from solution into the gas phase with minimal fragmentation. nih.gov These ions are then accelerated into a time-of-flight (TOF) analyzer, which separates them based on their mass-to-charge ratio (m/z) by measuring the time it takes for them to travel a fixed distance. scripps.edu
In this compound research, ESI-TOF-MS is invaluable for:
Confirming Molecular Weight: After synthesis, ESI-TOF-MS provides a high-resolution mass measurement of the this compound molecule or its derivatives, confirming that the desired product has been formed. researchgate.net
Identifying Intermediates and Byproducts: The technique can detect and help identify reaction intermediates or byproducts, offering insights into the reaction mechanism.
Structural Elucidation: When coupled with tandem mass spectrometry (MS/MS), fragmentation patterns can be generated to further confirm the molecular structure.
The high accuracy of TOF analyzers allows for the determination of the elemental composition of an ion by matching the experimental mass spectrum with calculated isotope distributions. nih.gov
Molecular Biology and Cell-Based Assay Methodologies
Western Blotting for Protein Expression Analysis
Western blotting is a widely used technique in molecular biology to detect and quantify specific proteins in a complex mixture, such as a cell or tissue lysate. nih.govnih.gov The process involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein. nih.gov
In studies investigating the biological effects of this compound, Western blotting can be employed to determine how the compound modulates the expression levels of specific proteins within cells. For instance, if research aims to understand the impact of this compound on a particular metabolic pathway, Western blotting could measure the abundance of key enzymes or regulatory proteins in that pathway before and after treating cells with the compound. researchgate.netresearchgate.net The intensity of the band corresponding to the protein of interest, often normalized to a loading control protein (like beta-actin or beta-tubulin), provides a semi-quantitative measure of its expression level. researchgate.netbio-rad-antibodies.com
Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression Studies
Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is the gold standard for measuring gene expression levels. gene-quantification.de The technique quantifies the amount of a specific messenger RNA (mRNA) transcript in a sample by reverse transcribing it into complementary DNA (cDNA) and then amplifying the cDNA in real-time using a fluorescent reporter. nih.gov
This methodology is critical for understanding the effects of this compound at the genetic level. Researchers can treat cells with this compound and then use qPCR to measure changes in the expression of target genes. For example, it can be used to determine if this compound upregulates or downregulates genes involved in cellular uptake, metabolism, or signaling pathways. nih.gov The selection of stable reference genes for normalization is crucial for obtaining accurate and reliable quantification of gene expression changes. mdpi.complos.org
Table 2: Example qPCR Data for Gene Expression Analysis Post this compound Treatment
| Target Gene | Treatment Group | Normalized Expression (Fold Change) | p-value |
|---|---|---|---|
| Gene X | Control | 1.0 | - |
| Gene X | This compound | 2.5 | <0.05 |
| Gene Y | Control | 1.0 | - |
| Gene Y | This compound | 0.4 | <0.05 |
| Gene Z | Control | 1.0 | - |
This interactive table illustrates hypothetical qPCR results, demonstrating how this compound treatment might alter the expression of specific genes. A fold change greater than 1 indicates upregulation, while a fold change less than 1 indicates downregulation.
Flow Cytometry for Cellular Population and Marker Analysis
Flow cytometry is a laser-based technology used for the high-throughput analysis of single cells or particles in a fluid stream. rndsystems.com It can measure multiple physical and chemical characteristics, such as cell size, granularity, and the expression of cell surface and intracellular proteins, by using fluorescently labeled antibodies or dyes. nih.gov
In the context of this compound research, flow cytometry is a versatile tool for assessing its effects on cell populations. researchgate.net Key applications include:
Cell Cycle Analysis: By staining cells with a DNA-binding fluorescent dye, flow cytometry can determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing if this compound affects cell proliferation. youtube.comthermofisher.com
Immunophenotyping: This involves using fluorescently labeled antibodies to identify and quantify different cell populations based on the expression of specific surface markers. This could be used to see if this compound treatment alters the composition of a mixed cell culture. rndsystems.com
Apoptosis Assays: Flow cytometry can quantify the number of apoptotic (programmed cell death) and necrotic cells in a population following treatment with this compound.
This technique allows for the rapid analysis of thousands of cells, providing statistically robust data on the cellular response to this compound. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| L-Threonic acid |
| Calcium L-threonate |
| Magnesium L-threonate |
| Manganese L-threonate |
| Cobalt L-threonate |
| Nickel L-threonate |
| Zinc L-threonate |
| Calcium this compound |
| Magnesium this compound |
| Beta-actin |
| Beta-tubulin |
Utilisation of In Vitro Cell Culture Models (e.g., Hippocampal Neurons, HT22 Cells)
In vitro cell culture models are fundamental tools for dissecting the molecular mechanisms underlying the effects of this compound and its compounds, such as Magnesium L-threonate (MgT), at the cellular level. Cultured primary hippocampal neurons and the HT22 mouse hippocampal cell line are prominently used to investigate neuroprotective effects and synaptic plasticity.
Studies utilizing cultured hippocampal neurons have demonstrated that L-threonate treatment can directly induce an increase in the intracellular concentration of magnesium. researchgate.net This elevation in magnesium is associated with several functional changes, including the upregulation of NR2B-containing N-methyl-D-aspartate (NMDA) receptor expression and an increase in functional synapse density. researchgate.netmetagenicsinstitute.commetagenicsinstitute.com Research has shown that enhancing magnesium levels within these cultured neurons can bolster synaptic plasticity. rsc.org
The HT22 cell line serves as a valuable model for studying neurotoxicity and oxidative stress. Research has employed HT22 cells to explore the neuroprotective effects of Magnesium-L-threonate against amyloid β (Aβ)-induced oxidative stress, a key factor in neurodegenerative conditions. nih.govnih.gov In these models, Aβ₂₅₋₃₅ is used to induce cellular damage, characterized by decreased cell viability, increased production of reactive oxygen species (ROS), and higher rates of apoptosis. nih.govnih.gov Pre-treatment of these cells with MgT has been shown to counteract these cytotoxic effects. windows.net
The findings from these in vitro studies highlight the utility of cell culture models in elucidating the cellular and molecular impacts of threonate compounds.
Table 1: Effects of L-Threonate Compounds in In Vitro Models
| Cell Model | Compound | Key Findings | Reference(s) |
|---|---|---|---|
| Cultured Hippocampal Neurons | L-threonate | Induces an increase in intracellular Mg²⁺ concentration. | researchgate.net |
| Upregulates expression of NR2B-containing NMDAR. | researchgate.netmetagenicsinstitute.com | ||
| Increases functional synapse density. | researchgate.net | ||
| HT22 Cells | Magnesium L-threonate (MgT) | Elevates cell viability in the presence of Aβ₂₅₋₃₅. | nih.govnih.gov |
| Decreases reactive oxygen species (ROS) formation induced by Aβ₂₅₋₃₅. | nih.govnih.gov | ||
| Reduces apoptosis rates in Aβ₂₅₋₃₅-treated cells. | nih.govnih.gov |
Omics-Based Research Approaches
Proteomics, the large-scale study of proteins, offers a powerful approach to understanding the systemic effects of nutrient intake. Urinary proteome analysis, in particular, provides a non-invasive window into the physiological changes occurring within an organism. Animal models, such as rats, are utilized to investigate these changes in a controlled environment.
In studies examining the effects of short-term intake of magnesium L-threonate (MgT), urine samples are collected from rats before and after administration. frontiersin.org The urinary proteome is then identified and quantified using advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). frontiersin.org
The results from such studies have demonstrated that the urinary proteome of rats is significantly altered following the intake of MgT. frontiersin.org This indicates that the compound influences protein expression and biological functions that can be reflected in the urine. Analysis of the differential proteins identified through this method can provide insights into the biological pathways affected by the nutrient. This proteomics-based approach is valuable for reflecting the impact of nutrient intake on the organism in a comprehensive and systematic manner. frontiersin.org
Table 2: Summary of Urinary Proteomics Study in a Rat Model
| Study Design | Animal Model | Compound Administered | Analytical Technique | Key Outcome | Reference(s) |
|---|---|---|---|---|---|
| Pre-and-Post Control | Sprague-Dawley Rats | Magnesium L-threonate (MgT) | LC-MS/MS | Significant alteration of the urinary proteome was observed. | frontiersin.org |
| Differential proteins identified were related to the biological functions of magnesium. | frontiersin.org |
Metabolomics involves the comprehensive analysis of small molecules (metabolites) within a biological system and is instrumental in identifying metabolic pathways affected by specific compounds. This approach has been applied in animal models of neurodegenerative diseases to understand the impact of magnesium L-threonate (MgT).
In studies using mouse models of Alzheimer's disease, liquid chromatography-mass spectrometry (LC-MS) is employed to analyze the serum metabolome following exposure to MgT. nih.gov This technique allows for the identification and quantification of a wide range of metabolites, providing a detailed snapshot of the metabolic state.
Metabolomic analyses have revealed that MgT exposure leads to significant changes in the serum metabolome of these model mice. nih.gov Subsequent pathway analysis of the identified differential metabolites has shown their enrichment in various pathways associated with neurodegenerative diseases. nih.gov These findings suggest that the compound may exert its effects by modulating specific metabolic pathways, providing a basis for understanding its mechanism of action. nih.gov
Future Directions and Emerging Research Avenues for D Threonate
Discovery of Novel D-Threonate-Interacting Proteins and Pathways
A primary objective in future this compound research is the identification and characterization of novel proteins and metabolic pathways with which it interacts. While the catabolism of L-threonate has been more extensively studied, particularly in bacteria where it can be used as a sole carbon source, the corresponding pathways for this compound remain less clear. nih.gov
Recent research has begun to shed light on alternative catabolic pathways for L-threonate and D-erythronate, a structurally related sugar acid. nih.gov These studies have identified novel enzymes such as 2-oxo-tetronate kinase and members of the class-II fructose-bisphosphate aldolase (B8822740) and dehydrogenase families that are involved in the degradation of these compounds. nih.gov A key future direction will be to investigate whether homologous enzymes and pathways exist for this compound.
Systematic approaches, such as affinity chromatography-mass spectrometry and yeast two-hybrid screens, can be employed to identify proteins that directly bind to this compound. These unbiased methods have the potential to uncover previously unknown this compound-binding proteins, which could include enzymes, transporters, and signaling proteins. plos.org Once identified, the functional significance of these interactions can be investigated using genetic and biochemical techniques.
Furthermore, exploring the metabolic fate of this compound is crucial. While it is known to be a component of human biofluids, its metabolic origins and downstream products are not fully elucidated. researchgate.net Isotopic labeling studies, where cells or organisms are supplied with labeled this compound, coupled with metabolomic analysis, will be instrumental in tracing its metabolic transformations and identifying interconnected pathways.
Table 1: Potential Avenues for Discovering this compound Interacting Molecules
| Research Approach | Objective | Potential Outcomes |
| Proteomics | Identify this compound-binding proteins. | Discovery of novel enzymes, transporters, and receptors. |
| Metabolomics | Trace the metabolic fate of this compound. | Elucidation of this compound synthesis and degradation pathways. |
| Genomics | Identify genes involved in this compound metabolism. | Uncovering genetic basis for this compound-related functions. |
| Comparative Biology | Study this compound metabolism in different organisms. | Insights into the evolutionary conservation of this compound pathways. |
Advanced Structural Biology Investigations of this compound Binding and Enzyme Mechanisms
Understanding the three-dimensional structures of this compound-interacting proteins is paramount to deciphering their mechanisms of action. While the crystal structure of a specific this compound-metabolizing enzyme has yet to be determined, valuable insights can be gleaned from the structures of related enzymes, such as L-threonine dehydrogenase and D-lactate dehydrogenase. nih.govucla.edu
These dehydrogenases typically consist of a cofactor-binding domain (often for NAD+) and a catalytic domain where substrate binding and oxidation occur. nih.govucla.edu Future research should focus on obtaining high-resolution crystal structures of this compound-binding enzymes, both in the apo form and in complex with this compound and its cofactor. These structures will reveal the precise molecular interactions that govern substrate recognition and catalysis. Key questions to be addressed include identifying the specific amino acid residues that form the binding pocket and understanding the conformational changes that occur upon substrate binding. nih.gov
Techniques such as X-ray crystallography and cryo-electron microscopy will be central to these efforts. Neutron protein crystallography can provide additional details on the positions of hydrogen atoms, which is crucial for understanding enzyme mechanisms involving proton transfer. nih.gov Site-directed mutagenesis, guided by the structural information, can then be used to validate the functional roles of key active site residues.
The catalytic mechanisms of enzymes that act on this compound are also a key area for investigation. Many dehydrogenases utilize a general acid-base catalysis mechanism, often involving a histidine residue to abstract a proton from the substrate's hydroxyl group, facilitating hydride transfer to the NAD+ cofactor. youtube.comlibretexts.org Kinetic studies, including isotope effect measurements, will be essential to probe the transition state of the reaction and elucidate the detailed chemical steps of catalysis.
Integration of Multi-Omics Data for Comprehensive Systems Biology Understanding
A systems-level understanding of this compound's role in biology requires the integration of data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. mdpi.com This multi-omics approach can reveal the complex interplay between genes, proteins, and metabolites related to this compound function and provide a more holistic view of its physiological significance. plos.org
For instance, by combining transcriptomic and proteomic data from cells or tissues under conditions of varying this compound levels, researchers can identify genes and proteins whose expression is regulated by this metabolite. This could uncover signaling pathways that are influenced by this compound. Metabolomic profiling can simultaneously identify changes in the levels of other metabolites, revealing metabolic networks that are connected to this compound. nih.gov
Recent studies have demonstrated the power of multi-omics approaches in understanding complex diseases like Alzheimer's disease, where alterations in metabolite levels, including those of L-threonate, have been observed. plos.orgnih.gov Similar strategies can be applied to investigate the role of this compound in health and disease. For example, in studies involving magnesium L-threonate supplementation, which has been shown to have cognitive benefits, a multi-omics analysis of brain tissue or biofluids could provide insights into the molecular mechanisms underlying these effects. nih.govnih.govnih.gov
The integration of these large datasets will require sophisticated bioinformatics and computational tools to identify meaningful correlations and build predictive models of this compound's biological functions. mdpi.com
Development of Chemical Biology Probes and Tools for this compound Research
To further dissect the biological functions of this compound, the development of specific chemical biology probes and tools is essential. mskcc.org These tools can be used to visualize, quantify, and manipulate this compound and its interacting partners in living systems, providing spatial and temporal information that is often difficult to obtain through traditional biochemical methods. nih.gov
One important class of chemical probes are activity-based probes (ABPs), which are designed to covalently label the active site of a specific enzyme or class of enzymes. rsc.org The development of ABPs for this compound-metabolizing enzymes would allow for the direct assessment of their activity in complex biological samples and could be used for inhibitor screening.
Fluorescently labeled this compound analogs could be synthesized to visualize its uptake and subcellular localization in real-time using advanced microscopy techniques. These probes could help identify specific cellular compartments where this compound metabolism occurs. Furthermore, photo-crosslinkable this compound derivatives could be used to trap and identify interacting proteins in their native cellular environment.
The development of high-quality chemical probes requires a multidisciplinary approach, combining organic synthesis, biochemistry, and cell biology. nih.gov These probes should be rigorously characterized for their potency, selectivity, and on-target engagement to ensure that they provide reliable biological insights. rsc.org The creation of a chemical toolbox for this compound research will significantly accelerate the pace of discovery in this field. mskcc.org
Computational Modeling and Theoretical Chemistry for Predictive this compound Studies
Computational modeling and theoretical chemistry offer powerful predictive tools to complement experimental investigations of this compound. rsc.org Molecular dynamics (MD) simulations can be used to study the binding of this compound to its target proteins at an atomic level of detail. nih.govmdpi.com These simulations can provide insights into the dynamic nature of the protein-ligand interactions and help to identify key residues involved in binding. youtube.comnih.gov
MD simulations can also be used to explore the conformational landscape of this compound-metabolizing enzymes and to understand how substrate binding induces conformational changes that are necessary for catalysis. Steered molecular dynamics can be employed to simulate the process of this compound entering and leaving the active site, revealing the energetic barriers and potential intermediate states along the binding and unbinding pathways. youtube.com
Quantum mechanics/molecular mechanics (QM/MM) methods can be used to model the enzymatic reaction itself, providing detailed information about the electronic rearrangements that occur during catalysis. These calculations can help to elucidate the reaction mechanism and to predict the effects of mutations on enzyme activity.
In addition to studying protein-ligand interactions, computational methods can be used in the rational design of novel chemical probes and inhibitors for this compound-related enzymes. By understanding the structure and properties of the active site, it is possible to design small molecules that bind with high affinity and selectivity. rsc.org These computational approaches, when used in conjunction with experimental validation, will be invaluable in advancing our understanding of this compound's biological roles.
Q & A
Q. How can researchers design a controlled study to assess this compound’s role in metabolic pathways?
- Methodological Answer : Employ isotopic labeling (e.g., ¹³C-D-threonate) to trace metabolic flux in vitro or in vivo. Pair this with gene knockout models (e.g., CRISPR-Cas9) to identify enzymes critical to this compound catabolism, such as this compound dehydratase or dehydrogenase. Include negative controls (e.g., substrate-free assays) to validate enzyme specificity .
Q. What are the challenges in isolating this compound from complex biological matrices?
- Methodological Answer : Optimize sample preparation using solid-phase extraction (SPE) to remove interfering compounds. For extracellular matrices, ultrafiltration (3–10 kDa cutoff) can separate low-molecular-weight metabolites like this compound. Validate recovery rates via spike-and-recovery experiments .
Advanced Research Questions
Q. How can conflicting data on this compound’s enzymatic activity across studies be resolved?
- Methodological Answer : Conduct comparative kinetic studies (e.g., Km and Vmax measurements) under standardized conditions (pH, temperature, cofactors). Use structural biology techniques (e.g., X-ray crystallography) to analyze enzyme-substrate interactions, resolving discrepancies in substrate specificity (e.g., this compound vs. D-arabinonate) . Cross-validate results using coupled assays (e.g., OHB reductase Ec.Mdh5Q) to confirm product formation .
Q. What experimental designs are suitable for elucidating this compound’s role in oxidative stress modulation?
- Methodological Answer : Use redox-sensitive fluorescent probes (e.g., H2DCFDA) in cell cultures treated with this compound. Pair with transcriptomic analysis (RNA-seq) to identify genes regulated by this compound (e.g., antioxidant enzymes like SOD or catalase). Control for confounding factors (e.g., serum composition) using serum-free media in parallel experiments .
Q. How can researchers optimize synthetic pathways for this compound production in non-native microbial hosts?
- Methodological Answer : Screen enzyme variants (e.g., D-threose dehydrogenase from E. coli or S. solfataricus) for activity in heterologous systems. Use directed evolution to enhance catalytic efficiency. Monitor pathway flux via metabolomics and adjust promoter strengths (e.g., T7 or inducible promoters) to balance enzyme expression . Validate scalability in bioreactors with real-time pH and dissolved oxygen monitoring .
Q. What strategies mitigate batch-to-batch variability in this compound-related enzymatic assays?
- Methodological Answer : Standardize enzyme purification protocols (e.g., His-tag affinity chromatography) and pre-treat substrates (e.g., this compound) to remove contaminants. Include internal standards (e.g., deuterated this compound) in LC-MS workflows. Use statistical tools (e.g., ANOVA) to identify outlier batches and refine protocols iteratively .
Data Analysis & Interpretation
Q. How should researchers address contradictory findings in this compound’s metabolic flux under varying oxygen conditions?
- Methodological Answer : Apply multi-omics integration (metabolomics + proteomics) to correlate enzyme abundance with metabolite levels. Use computational modeling (e.g., flux balance analysis) to simulate oxygen-dependent pathway activity. Replicate experiments under hypoxic vs. normoxic conditions, controlling for cellular ATP/NADH ratios .
Q. What statistical approaches are robust for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50 values. For high-throughput data, apply machine learning algorithms (e.g., random forests) to identify confounding variables. Report confidence intervals and effect sizes to enhance reproducibility .
Ethical & Reproducibility Considerations
Q. How can researchers ensure ethical compliance in studies involving this compound administration to animal models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
